molecular formula C21H20FN3O3 B11385555 ethyl {2-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

ethyl {2-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11385555
M. Wt: 381.4 g/mol
InChI Key: PDTZKVFQJAOFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyrrolidine Ring: This involves the reaction of the benzodiazole intermediate with a suitable pyrrolidine derivative, often under basic conditions.

    Attachment of the Fluorophenyl Group: This step typically involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine-benzodiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring is known to interact with various receptors in the central nervous system, while the fluorophenyl group enhances its binding affinity and specificity. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{2-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE
  • ETHYL 2-{2-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE

Uniqueness

ETHYL 2-{2-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to the presence of the fluorophenyl group, which significantly enhances its binding affinity and specificity compared to its analogs. This makes it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[2-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C21H20FN3O3/c1-2-28-20(27)13-25-18-6-4-3-5-17(18)23-21(25)14-11-19(26)24(12-14)16-9-7-15(22)8-10-16/h3-10,14H,2,11-13H2,1H3

InChI Key

PDTZKVFQJAOFFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.